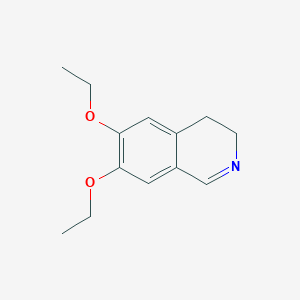

6,7-Diethoxy-3,4-dihydroisoquinoline

Description

Significance of the Dihydroisoquinoline Scaffold in Contemporary Chemical Research

The dihydroisoquinoline framework is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities. nih.govrsc.org These activities include, but are not limited to, anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. nih.gov The rigid, bicyclic nature of the dihydroisoquinoline scaffold provides a well-defined three-dimensional arrangement for appended functional groups, enabling precise interactions with biological targets. This structural characteristic makes it an attractive template for the design and development of novel therapeutic agents. rsc.orgmdpi.com Consequently, the synthesis and functionalization of dihydroisoquinolines remain an active and fertile area of investigation for organic and medicinal chemists. nih.gov

Overview of 6,7-Diethoxy-3,4-dihydroisoquinoline within the Broader Dihydroisoquinoline Class

This compound, as its name suggests, is a derivative of the dihydroisoquinoline core, featuring two ethoxy groups at the 6th and 7th positions of the isoquinoline (B145761) ring system. This specific substitution pattern influences its chemical reactivity and physical properties, distinguishing it from other members of the dihydroisoquinoline family. It serves as a valuable intermediate in the synthesis of a variety of more complex isoquinoline-based compounds. The presence of the ethoxy groups can modulate the electron density of the aromatic ring, thereby influencing the course of subsequent chemical transformations.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,7-diethoxy-3,4-dihydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-3-15-12-7-10-5-6-14-9-11(10)8-13(12)16-4-2/h7-9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZYMNOANTNPDAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C=NCCC2=C1)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20460187 | |

| Record name | Isoquinoline, 6,7-diethoxy-3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53009-11-3 | |

| Record name | Isoquinoline, 6,7-diethoxy-3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties of 6,7 Diethoxy 3,4 Dihydroisoquinoline

The hydrochloride salt of 6,7-Diethoxy-3,4-dihydroisoquinoline is a solid at room temperature. sigmaaldrich.comtcichemicals.com Its molecular formula is C11H13NO2, with a corresponding molecular weight of 191.23 g/mol for the free base. nih.gov The hydrochloride salt has a molecular formula of C11H14ClNO2 and a molecular weight of 227.69 g/mol . sigmaaldrich.com

Table 1: and its Hydrochloride Salt

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference |

| Molecular Formula | C11H13NO2 | C11H14ClNO2 | nih.gov, sigmaaldrich.com |

| Molecular Weight | 191.23 g/mol | 227.69 g/mol | nih.gov, sigmaaldrich.com |

| Appearance | - | Solid | sigmaaldrich.comtcichemicals.com |

| CAS Number | 3382-18-1 | 20232-39-7 | nih.gov, sigmaaldrich.com |

Synthesis of 6,7 Diethoxy 3,4 Dihydroisoquinoline

The classical and most widely employed method for the synthesis of 6,7-disubstituted-3,4-dihydroisoquinolines is the Bischler-Napieralski reaction. This intramolecular cyclization reaction typically involves the dehydration of an N-acyl-β-phenylethylamine precursor in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid. prepchem.comproquest.com

In the context of 6,7-Diethoxy-3,4-dihydroisoquinoline, the synthesis would commence with the appropriate N-formyl-2-(3,4-diethoxyphenyl)ethylamine. Heating this precursor with a strong acid catalyst, such as polyphosphoric acid, induces cyclization to form the desired dihydroisoquinoline ring system. prepchem.com A one-pot method for the preparation of the hydrochloride salt has also been developed, starting from 3,4-dimethoxyphenethylamine (B193588) and a formylation reagent, followed by reaction with oxalyl chloride and subsequent catalytic ring closure. google.com This streamlined process offers high yields and purity, making it suitable for industrial applications. google.com

Chemical Reactions and Derivatization

The imine functionality of the 3,4-dihydroisoquinoline (B110456) ring is a key site for chemical reactivity, allowing for a variety of transformations. 6,7-Diethoxy-3,4-dihydroisoquinoline can participate in reactions such as reductions, cycloadditions, and reactions with various nucleophiles.

For instance, 3,4-dihydroisoquinolines can react with electron-deficient olefins in [4+2] cycloaddition reactions, leading to the formation of more complex, fused heterocyclic systems. researchgate.netresearchgate.net They can also undergo N-alkylation reactions. researchgate.net Furthermore, the imine can be reduced to the corresponding amine, yielding a 1,2,3,4-tetrahydroisoquinoline (B50084). This transformation is crucial for the synthesis of many biologically active alkaloids and pharmaceutical agents.

Research Applications

Classical and Established Cyclization Reactions

The intramolecular cyclization of appropriately substituted phenylethylamines is the most common approach for constructing the 3,4-dihydroisoquinoline (B110456) core. Several named reactions have become the bedrock of this field, each with its own set of strengths and limitations.

Bischler-Napieralski Cyclodehydration: Foundational Approaches and Modern Refinements

The Bischler-Napieralski reaction is a robust and widely employed method for the synthesis of 3,4-dihydroisoquinolines. rsc.orgdiva-portal.orgnih.gov This reaction involves the intramolecular cyclodehydration of a β-phenylethylamide in the presence of a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃). rsc.orgdiva-portal.org The reaction proceeds through an electrophilic aromatic substitution mechanism, where the electron-rich aromatic ring attacks the activated amide-derived intermediate. The presence of electron-donating groups, such as alkoxy substituents at the 6- and 7-positions of the isoquinoline (B145761) ring system, facilitates this cyclization. diva-portal.org

A pertinent example is the synthesis of the closely related 6,7-dimethoxy-3,4-dihydroisoquinoline. This is achieved by treating N-formyl-2-(3,4-dimethoxyphenyl)-ethylamine with polyphosphoric acid at elevated temperatures. The vigorous reaction leads to the desired cyclized product, which can be isolated after basification.

Modern refinements of the Bischler-Napieralski reaction have focused on the use of milder reagents and conditions to improve yields and substrate scope. For instance, triflic anhydride (B1165640) in the presence of a non-nucleophilic base has been shown to be an effective activating agent for the cyclization of amides under milder conditions. These modern protocols often lead to cleaner reactions and are compatible with a wider range of functional groups.

Table 1: Examples of Bischler-Napieralski Reaction for 6,7-Dialkoxy-3,4-dihydroisoquinolines

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| N-Formyl-2-(3,4-dimethoxyphenyl)-ethylamine | Polyphosphoric acid, 140°C | 6,7-Dimethoxy-3,4-dihydroisoquinoline | - | |

| 2-Oxo-N-phenethyl-2-phenylacetamide | POCl₃, 80-85°C, 12h | 1-Benzoyl-3,4-dihydroisoquinoline | High | researchgate.net |

| α-Keto amides (general) | POCl₃, 80-85°C | 1-Benzoyl dihydroisoquinolines | High | researchgate.net |

| β-Arylethylamides | P₂O₅ or POCl₃ | 3,4-Dihydroisoquinolines | General Method | rsc.orgdiva-portal.org |

Pomeranz-Fritsch Reaction and Schlittler-Müller Modifications in Dihydroisoquinoline Construction

The Pomeranz-Fritsch reaction provides an alternative route to isoquinolines, which can then be reduced to their 3,4-dihydro derivatives. organic-chemistry.org The classical approach involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) with an aminoacetal. organic-chemistry.org The reaction typically requires strong acidic conditions, such as concentrated sulfuric acid.

A significant modification, known as the Schlittler-Müller reaction, utilizes a benzylamine (B48309) and glyoxal (B1671930) semiacetal as starting materials. organic-chemistry.org This variation can be advantageous for the synthesis of certain substituted isoquinolines.

The Bobbitt modification of the Pomeranz-Fritsch reaction is particularly relevant for the synthesis of tetrahydroisoquinolines, which can be seen as precursors to dihydroisoquinolines. This involves the hydrogenation of the intermediate imine before the acid-catalyzed cyclization. This approach has been successfully applied in the asymmetric synthesis of isoquinoline alkaloids.

Pictet-Gams Reaction Variants for 3,4-Dihydroisoquinoline Formation

The Pictet-Gams reaction is a variation of the Bischler-Napieralski synthesis that starts from a β-hydroxy-β-phenylethylamide. The presence of the hydroxyl group allows for dehydration to occur concurrently with cyclization, leading directly to an isoquinoline without the need for a separate oxidation step from a dihydroisoquinoline intermediate. However, by carefully selecting the starting material and reaction conditions, the reaction can be controlled to yield 3,4-dihydroisoquinolines. This reaction also typically employs dehydrating agents like phosphorus pentoxide. While a powerful tool, specific examples for the synthesis of this compound via this method are not as commonly reported in recent literature as the Bischler-Napieralski or Pomeranz-Fritsch reactions.

Modern and Advanced Synthetic Strategies

The demand for enantiomerically pure isoquinoline alkaloids has driven the development of sophisticated asymmetric synthetic methods. These strategies aim to control the formation of stereocenters, leading to the selective synthesis of a single enantiomer.

Asymmetric Synthesis and Enantioselective Approaches

Asymmetric synthesis of 6,7-dialkoxy-3,4-dihydroisoquinoline analogs often involves the use of chiral auxiliaries or chiral building blocks to induce stereoselectivity in the key bond-forming reactions.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter has been established, the auxiliary is removed.

A notable example is the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a derivative that can be conceptually linked to 6,7-dimethoxy-3,4-dihydroisoquinoline. mdpi.com This synthesis employs a combination of the Petasis reaction and a Pomeranz-Fritsch-Bobbitt cyclization. mdpi.com The key to the stereocontrol is the use of the chiral auxiliary (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol. mdpi.com This chiral amine is reacted with 3,4-dimethoxyphenyl boronic acid and glyoxylic acid in a Petasis reaction to form a chiral oxazinone derivative. This intermediate then undergoes the Pomeranz-Fritsch-Bobbitt cyclization to yield the desired tetrahydroisoquinoline derivative with high diastereoselectivity. mdpi.com

Chiral building blocks, on the other hand, are enantiomerically pure starting materials that are incorporated into the final product, retaining their stereochemical integrity. The use of chiral amino alcohols, for instance, can lead to the formation of optically active β-hydroxy-β-phenylethylamides, which can then be cyclized via a Pictet-Gams type reaction to afford chiral dihydroisoquinolines. The stereocenter in the amino alcohol starting material dictates the stereochemistry of the final product.

The development of these asymmetric strategies has been pivotal in accessing specific enantiomers of isoquinoline alkaloids, allowing for more detailed investigations into their biological properties.

Table 2: Example of Diastereoselective Synthesis using a Chiral Auxiliary

| Reaction | Chiral Auxiliary | Substrates | Product | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |

| Petasis reaction followed by Pomeranz-Fritsch-Bobbitt cyclization | (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol | 3,4-Dimethoxyphenyl boronic acid, glyoxylic acid | (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | High diastereoselectivity | mdpi.com |

| Pomeranz-Fritsch-Bobbitt cyclization | (S)-phenylglycinol-derived imine | Grignard reagent | (S)-(+)-Laudanosine | 94% e.e. | ru.nl |

Catalytic Enantioselective Synthesis Utilizing Chiral Catalysts, Ligands, and Reagents (e.g., Noyori Protocol)

The catalytic enantioselective synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines (THIQs) from 3,4-dihydroisoquinolines (DHIQs) is a cornerstone of modern asymmetric synthesis. nih.govrsc.org The Noyori asymmetric hydrogenation, which utilizes chiral ruthenium-diphosphine-diamine complexes, is a prominent example of such a strategy. nobelprize.orgchem-station.com This method is highly effective for the reduction of a variety of functionalized ketones and imines with high enantioselectivity and catalytic turnover. chem-station.com

The general principle of asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nobelprize.org In the context of DHIQ reduction, a chiral catalyst, often a complex of a transition metal like ruthenium or rhodium with a chiral ligand such as BINAP, facilitates the stereoselective addition of hydrogen across the C=N bond. nobelprize.orgacs.org This approach has been successfully applied to the synthesis of various isoquinoline alkaloids. nobelprize.orgacs.org

Transfer hydrogenation, another facet of the Noyori protocol, employs a chiral catalyst to facilitate the transfer of hydrogen from a hydrogen donor, such as isopropanol (B130326) or formic acid, to the DHIQ substrate. This method has proven effective for the enantioselective reduction of imines, including those with fully substituted nitrogen groups. nih.gov For instance, the use of the Noyori catalyst 5-Ts has been shown to be effective in the hydrogenation of such imines. nih.gov

The selection of the chiral ligand is critical for achieving high enantioselectivity. Ligands like DTBM-SEGPHOS, in conjunction with a copper catalyst, have been used for the asymmetric allylation of 3,4-dihydroisoquinolines, affording chiral 1-allyltetrahydroisoquinoline derivatives in good yield and stereoselectivity. acs.org

Table 1: Examples of Catalytic Enantioselective Synthesis of Dihydroisoquinoline Analogs

| Catalyst/Ligand System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Ru-BINAP | 1-Substituted DHIQs | 1-Substituted THIQs | High | nobelprize.orgacs.org |

| 5-Ts (Noyori Catalyst) | Imines with fully substituted nitrogen | Chiral anilines | up to >99% | nih.gov |

| DTBM-SEGPHOS/Cu | 3,4-Dihydroisoquinoline | 1-Allyltetrahydroisoquinoline | Good | acs.org |

| Chiral Prolinol Silyl (B83357) Ether | C,N-Cyclic Azomethine Imines & α,β-Unsaturated Aldehydes | Tetrahydroisoquinolines | >95% | nih.gov |

Diastereoselective Synthesis through Specific Methodologies (e.g., Lateral Metallation)

Diastereoselective synthesis provides a powerful means to control the relative stereochemistry of multiple chiral centers within a molecule. One notable strategy for the synthesis of substituted tetrahydroisoquinolines is lateral metallation. This method has been employed in the diastereoselective synthesis of isoquinoline alkaloids like (S)- and (R)-O-methylbharatamine. researchgate.net The key step involves the use of chiral oxazolidines and lateral metallation to introduce substituents with high diastereoselectivity. researchgate.net

The use of chiral auxiliaries attached to the nitrogen atom of the dihydroisoquinoline ring can also direct the stereochemical outcome of subsequent reactions. Reduction of DHIQs possessing a chiral auxiliary at the imine nitrogen using achiral metallic hydride reducing agents is a common strategy to achieve enantioselective synthesis. nih.govrsc.orgresearchgate.net

Furthermore, the Petasis reaction, a multicomponent reaction, has been combined with Pomeranz–Fritsch–Bobbitt cyclization to achieve the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. researchgate.net This approach involves the formation of a diastereomeric morpholinone derivative which is then cyclized to the target tetrahydroisoquinoline. researchgate.net

Table 2: Examples of Diastereoselective Synthesis of Dihydroisoquinoline Analogs

| Method | Key Reagents/Auxiliaries | Product | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |

| Lateral Metallation | Chiral oxazolidines (S)-8 and (R)-8 | (S)- and (R)-O-methylbharatamine | 88% ee and 73% ee, respectively | researchgate.net |

| Petasis Reaction & Pomeranz–Fritsch–Bobbitt Cyclization | Phenylboronic acid, glyoxylic acid, (R)-phenylglycinol | (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | Diastereoselective | researchgate.net |

| NBS-mediated Cyclization | N-alkoxy α,β-unsaturated silyl imino ethers | α-bromo N-alkoxy β-lactams | High diastereoselectivity | rsc.org |

Control of C1-Chirality in 3,4-Dihydroisoquinoline Derivatives

The introduction of a chiral center at the C1 position of the 1,2,3,4-tetrahydroisoquinoline (B50084) ring is of paramount importance as this feature is present in a vast number of biologically active isoquinoline alkaloids. nih.govrsc.orgdntb.gov.ua Several catalytic stereoselective methods have been developed to achieve this transformation, primarily through the enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines (1-substituted-DHIQs). nih.govrsc.org

The primary methods for establishing C1-chirality include:

Enantioselective reduction using chiral hydride reducing agents. nih.govrsc.orgresearchgate.net

Hydrogenation with a chiral catalyst. nih.govrsc.orgresearchgate.net

Enantioselective reduction of DHIQs with a chiral auxiliary on the imine nitrogen using achiral metal hydrides. nih.govrsc.orgresearchgate.net

Enzymatic catalysis. nih.govrsc.orgresearchgate.net

Among these, catalytic hydrogenation has been extensively studied. nih.govrsc.org The choice of catalyst and reaction conditions plays a crucial role in determining the enantiomeric excess of the resulting 1-substituted-THIQ. For example, asymmetric chemical reduction of 1-benzyl DHIQs has been achieved with high enantiomeric excess using various chiral reducing agents. researchgate.net

Transition Metal-Catalyzed Syntheses of Dihydroisoquinolines

Transition metal catalysis plays a pivotal role in the synthesis of dihydroisoquinolines beyond stereoselective reductions. Palladium-catalyzed reactions, for instance, have been utilized in the direct arylation of aryl halides for the preparation of aporphine (B1220529) analogues. acs.org This typically involves a Bischler–Napieralski cyclization to form the dihydroisoquinoline intermediate, which is then subjected to the palladium-catalyzed coupling reaction. acs.org

Rhodium(I)-catalyzed ring-opening cascades of oxabicyclic adducts have also been employed to generate intermediates that can be cyclized to form spirocyclic tetrahydroisoquinolines. acs.org

Multi-Component Reactions (e.g., Ugi Reaction and One-Pot Three-Component Couplings)

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. The Ugi reaction, a four-component reaction, has been adapted for the synthesis of tetrahydroisoquinoline derivatives. ingentaconnect.combenthamdirect.comresearchgate.net A three-component Ugi reaction of 3,4-dihydroisoquinolines, isocyanides, and carboxylic acids can furnish 2-acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamides. ingentaconnect.combenthamdirect.com However, the use of chiral acids in these reactions has been reported to induce only poor diastereoselectivities. ingentaconnect.combenthamdirect.comresearchgate.net The Ugi reaction is valued for its ability to generate diverse libraries of compounds for drug discovery. benthamdirect.comwikipedia.org

One-pot three-component couplings are also a valuable tool. For instance, 1,2-dihydroisoquinoline (B1215523) derivatives can be prepared through a catalyst-free, three-component reaction of ortho-alkynylbenzaldehydes, primary amines, and a pronucleophile. researchgate.net Chemoenzymatic one-pot cascades have also been developed, coupling a monoamine oxidase-catalyzed oxidation with a metal-catalyzed C-C bond-forming reaction to produce enantioenriched C(1)-allylated tetrahydroisoquinolines. acs.org Additionally, a one-pot, three-component condensation reaction has been used to synthesize N-Mannich bases of tetrahydroquinoline. nih.gov

Cycloaddition and Electrocyclization Reactions (e.g., [2+3] Cycloaddition, [4+2] Cycloaddition, 6π-Electron Cyclization)

Cycloaddition and electrocyclization reactions provide powerful strategies for the construction of the dihydroisoquinoline core and related heterocyclic systems.

[2+3] Cycloaddition: The 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines with various dipolarophiles is a well-established method for synthesizing fused tetrahydroisoquinoline derivatives. nih.govresearchgate.net For example, the reaction of C,N-cyclic azomethine imines with allyl alkyl ketones, catalyzed by a chiral primary amine, can produce tetrahydroisoquinoline derivatives with high diastereoselectivity and enantioselectivity. nih.gov These reactions are believed to proceed through a dienamine intermediate. nih.gov

[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction is a classic method for forming six-membered rings and has been applied to the synthesis of tetrahydroisoquinoline derivatives. rsc.orgnumberanalytics.comlibretexts.org Intramolecular Diels-Alder reactions of suitably substituted precursors have been successfully employed to construct complex polycyclic systems containing the tetrahydroisoquinoline motif. bath.ac.uk The reaction involves the concerted cycloaddition of a 4π-electron diene and a 2π-electron dienophile. numberanalytics.com Both thermal and high-pressure conditions have been used to promote these reactions. nih.gov Furthermore, organophotoredox catalysis has enabled intermolecular oxa-[4+2] cycloaddition reactions under visible light irradiation. acs.org

6π-Electron Cyclization: 6π-electrocyclization reactions are a powerful tool for the formation of six-membered rings from acyclic hexatriene systems. organic-chemistry.orgmasterorganicchemistry.com This pericyclic reaction can be thermally or photochemically induced and proceeds in a stereospecific manner (disrotatory for thermal reactions and conrotatory for photochemical reactions). masterorganicchemistry.com These reactions have been used in domino sequences, where the initial 6π-electrocyclization is followed by a subsequent reaction, such as a Diels-Alder cycloaddition, to rapidly build molecular complexity. nih.gov

Ring-Opening Reactions for Dihydroisoquinoline Scaffold Formation

Ring-opening reactions of suitable precursors can also lead to the formation of the dihydroisoquinoline scaffold. For example, the ring opening of furan (B31954) derivatives has been combined with the Ugi reaction to synthesize novel isoquinolinone and 1,2-dihydroisoquinoline scaffolds. nih.gov This approach generates products with an unsaturated carbonyl moiety, which can be further functionalized. nih.gov

Additionally, regioselective ring-opening reactions of oxabicyclic adducts, catalyzed by transition metals like rhodium, can provide key intermediates for the synthesis of tetrahydroisoquinolines. acs.org The ring-opening of stable aroyldiaziridines of 3,4-tetrahydroisoquinoline with alkynes can also lead to pyrazolo[5,1-a]isoquinolines through a cyclization/oxidation cascade. researchgate.net

Precursors and Starting Materials in this compound Synthesis and Related Compounds

The synthesis of this compound originates from key precursors that are assembled to create the required β-phenethylamide skeleton for the final cyclization step. The primary starting material is 3,4-diethoxyphenethylamine (B1270529).

A common route to this essential amine involves the hydrogenation of 3,4-diethoxybenzyl cyanide. In a documented industrial-scale process, 3,4-diethoxybenzyl cyanide is hydrogenated using a Raney-nickel catalyst in an ethanol-ammonia solution. prepchem.com This reduction of the nitrile group efficiently produces highly pure 3,4-diethoxyphenethylamine. prepchem.com

Once the phenethylamine (B48288) is obtained, it must be acylated to form the β-phenethylamide necessary for the Bischler-Napieralski reaction. To synthesize the parent compound, this compound (which is unsubstituted at the C1 position), a formylation reaction is required. This involves treating 3,4-diethoxyphenethylamine with a formylating agent, such as ethyl formate (B1220265) or methyl formate, to yield N-formyl-3,4-diethoxyphenethylamine. This amide is the direct precursor for the cyclization step. This process is analogous to the synthesis of related dimethoxy compounds where 3,4-dimethoxyphenethylamine (B193588) is refluxed with ethyl formate to produce the N-formyl intermediate. google.com

The following table outlines the precursor relationship for the synthesis of the target compound.

| Precursor Stage | Chemical Name | Role in Synthesis |

|---|---|---|

| Initial Material | 3,4-Diethoxybenzyl cyanide | Starting material for the synthesis of the core amine. |

| Key Intermediate | 3,4-Diethoxyphenethylamine | The foundational β-phenethylamine structure. prepchem.com |

| Direct Precursor | N-Formyl-3,4-diethoxyphenethylamine | The amide substrate for the Bischler-Napieralski cyclization. google.com |

| Final Product | This compound | Target compound formed via intramolecular cyclization. |

Regio- and Stereochemical Control in 3,4-Dihydroisoquinoline Functionalization

Regio- and stereochemistry are critical aspects of synthesis, defining the precise three-dimensional architecture of a molecule. In the context of this compound, these considerations apply at different stages.

Regioselectivity: The regiochemistry of the core ring formation is dictated by the Bischler-Napieralski reaction itself. The cyclization is an intramolecular electrophilic aromatic substitution. The two electron-donating ethoxy groups at the C3 and C4 positions of the phenethylamine precursor activate the aromatic ring. They direct the electrophilic attack to the ortho and para positions. In this specific precursor, the only available and highly activated position for cyclization is C6, which is ortho to one ethoxy group and para to the other, leading unequivocally to the 6,7-diethoxy substitution pattern on the resulting dihydroisoquinoline ring. jk-sci.com

Stereochemistry: The initial product, this compound, is a prochiral imine and lacks a stereocenter. Stereochemical control becomes paramount during subsequent reactions that functionalize this core structure, particularly at the C1 position.

Reduction to Tetrahydroisoquinolines: The reduction of the C=N double bond of the dihydroisoquinoline creates a chiral center at C1, forming a 1,2,3,4-tetrahydroisoquinoline (THIQ). Achieving enantioselectivity in this reduction is a significant area of research. For the analogous 6,7-dimethoxy-1-substituted-3,4-dihydroisoquinolines, asymmetric transfer hydrogenation using chiral Ruthenium catalysts has proven effective. rsc.org The choice of catalyst, solvent, and temperature are critical factors that influence the enantiomeric excess (ee) of the final product. For example, using specific chiral ligands in solvents like toluene (B28343) at low temperatures (2-5 °C) can maximize enantioselectivity. rsc.org

Functionalization at C1: The imine functionality is susceptible to nucleophilic attack, allowing for the introduction of various substituents at the C1 position. This creates a new stereocenter. The aza-Henry reaction, which involves the addition of a nitroalkane across the C=N bond, is a prime example. The oxidative functionalization of related N-aryl-1,2,3,4-tetrahydroisoquinolines, which proceeds through a 3,4-dihydroisoquinolinium ion intermediate, can be achieved using heterogeneous copper nanocatalysts to yield 1-nitromethyl derivatives. acs.org The inherent chirality in more complex starting materials or the use of chiral catalysts can direct the stereochemical outcome of such additions. google.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

Condensing Agents and Catalysts: Historically, the reaction required harsh dehydrating agents like phosphorus pentoxide (P₂O₅) at high temperatures, often resulting in low yields. organicreactions.org Modern methods employ milder and more efficient reagents. Phosphoryl chloride (POCl₃) is now one of the most common agents. wikipedia.orgresearchgate.net Other effective reagents include trifluoromethanesulfonic anhydride (Tf₂O) and oxalyl chloride. nrochemistry.comorganic-chemistry.org A patented "one-pot" method for the synthesis of the closely related 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride found that replacing traditional catalysts like FeCl₃ with a catalytic amount of phosphotungstic acid for the cyclization step resulted in a cleaner reaction and higher purity of the final product. google.com

Solvents: The reaction is typically performed in non-polar, high-boiling solvents such as toluene or xylene. organic-chemistry.org However, recent innovations have focused on more environmentally benign alternatives. The use of room-temperature ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF₆), has been shown to provide excellent yields and high purity for Bischler-Napieralski reactions, often without the need for chromatographic purification. organic-chemistry.org This approach also allows for the recycling of the solvent, improving the sustainability of the process. organic-chemistry.org

Temperature and Reaction Time: While traditional methods involved prolonged heating at reflux, modern techniques like microwave-assisted synthesis can dramatically reduce reaction times and improve yields. organic-chemistry.org Optimization involves balancing reaction rate with the minimization of side products, such as the formation of styrenes via a retro-Ritter reaction. jk-sci.com

Process Design: A significant optimization is the development of "one-pot" procedures. For the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride, a process was developed where the initial formylation of the phenethylamine, the cyclization with oxalyl chloride and a phosphotungstic acid catalyst, and subsequent salt formation are all carried out in a single reaction vessel. google.com This approach minimizes material loss, reduces manual labor and equipment costs, and leads to high yields (>75%) and purity (>99%). google.com

The following table summarizes the impact of various reaction conditions on the synthesis of 3,4-dihydroisoquinolines, based on findings for the closely related 6,7-dimethoxy analog.

| Parameter | Condition/Reagent | Impact on Yield and Purity | Reference |

|---|---|---|---|

| Catalyst/Condensing Agent | Traditional (P₂O₅, high temp) | Lower yields, harsh conditions. | organicreactions.org |

| Modern (POCl₃, Oxalyl Chloride, Phosphotungstic acid) | Higher yields, milder conditions, improved purity. | wikipedia.orggoogle.com | |

| Solvent | Toluene, Xylene | Standard, effective but requires high temperatures. | organic-chemistry.org |

| Ionic Liquid ([bmim]PF₆) | Excellent yields, high purity, no chromatography needed, recyclable. | organic-chemistry.org | |

| Process | One-Pot Synthesis | Significantly increased overall yield (>75%) and purity (>99%), reduced cost. | google.com |

Electrophilic and Nucleophilic Reactions Involving the Imine Moiety

The imine (C=N) bond within the this compound ring system is a focal point of its reactivity, susceptible to attack by both electrophiles and nucleophiles. The nitrogen atom, with its lone pair of electrons, imparts nucleophilic character, while the adjacent carbon atom is electrophilic. This duality allows for a diverse array of chemical transformations.

In reactions with electrophiles, the nitrogen atom can be alkylated or acylated. For instance, treatment with alkyl halides or acyl chlorides leads to the formation of the corresponding N-substituted isoquinolinium salts. These salts can then serve as precursors for further synthetic manipulations.

Conversely, the electrophilic carbon of the imine is a target for nucleophiles. This is exemplified in the addition of organometallic reagents, such as Grignard or organolithium reagents, to the C=N double bond, a reaction that introduces a new carbon-carbon bond at the C-1 position. This strategy is fundamental for the synthesis of 1-substituted tetrahydroisoquinolines. nih.gov Similarly, the addition of nucleophiles like cyanide or nitromethane (B149229) provides access to α-aminonitriles and β-nitroamines, respectively. uq.edu.au

Reactions with Dipolarophiles and Dipole Formation

This compound and its derivatives can participate in cycloaddition reactions, particularly with dipolarophiles. researchgate.net These reactions often proceed through the in-situ generation of a 1,3-dipole, such as an azomethine ylide, from the dihydroisoquinoline. researchgate.net This dipole can then react with electron-deficient alkenes or alkynes in a [3+2] cycloaddition manner to afford fused heterocyclic systems. researchgate.net

The formation of the dipole can be initiated by various methods, including thermal or photochemical activation, or through the reaction with a suitable reagent that promotes the opening of the dihydroisoquinoline ring. The regioselectivity and stereoselectivity of these cycloaddition reactions are often high, providing a powerful tool for the construction of complex, multi-ring structures. researchgate.net For example, reactions with N-phenylmaleimide have been shown to produce cycloadducts in good yields. researchgate.net

Fusion Reactions and the Formation of Fused Heterocyclic Systems

A significant aspect of the chemistry of this compound is its utility in the synthesis of fused heterocyclic systems. These reactions often involve the construction of new rings onto the existing dihydroisoquinoline framework.

One notable example is the reaction of 1-cyanomethyl-6,7-dimethoxy-3,4-dihydroisoquinoline (a closely related analogue) with various reagents to form fused pyrimidoisoquinolines, indoloquinolizines, and other complex structures. pleiades.onlineresearchgate.net For instance, reaction with acyl isothiocyanates leads to the formation of 1,2-fused oxo- and thioxodihydropyrimidoisoquinolines. pleiades.onlineresearchgate.net Similarly, reaction with primary amines in the presence of formaldehyde (B43269) results in 1,2-fused N-substituted tetrahydropyrimidinoisoquinolines. pleiades.onlineresearchgate.net

Furthermore, condensation reactions with bifunctional reagents can lead to the formation of new heterocyclic rings. For example, condensation with o-hydroxybenzyl alcohols can result in the formation of Michael aza reaction products. researchgate.netosi.lv In other cases, such as with 1-dimethylaminomethyl-2-naphthols, heterocyclization occurs to yield complex naphtho[1',2':5,6] researchgate.netosi.lvoxazino[2,3-a]isoquinolines. researchgate.netosi.lv

Michael Aza Reactions and Related Addition Processes

The nitrogen atom of the dihydroisoquinoline ring can act as a nucleophile in Michael aza reactions. In this type of conjugate addition, the nitrogen adds to an α,β-unsaturated carbonyl compound or other Michael acceptor. This reaction is a valuable method for the formation of new carbon-nitrogen bonds and the extension of the molecular framework.

For instance, the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with o-hydroxybenzyl alcohols can proceed via a Michael aza reaction to yield 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]phenols. researchgate.netosi.lv This demonstrates the ability of the nitrogen atom to participate in conjugate additions, leading to the formation of N-alkylated products.

Aza-Henry Reactions and Derivative Synthesis

The aza-Henry reaction, the nucleophilic addition of a nitroalkane to an imine, is a powerful tool for the synthesis of β-nitroamines. 3,4-Dihydroisoquinolines are effective substrates for this reaction. uq.edu.au The reaction with nitromethane, for example, is favorable under ambient conditions and can be performed in excess nitromethane. uq.edu.au

The resulting β-nitroamine products are often unstable but can be isolated through acylation or alkylation, leading to the synthesis of Reissert-like compounds in good yields via a one-pot, three-component coupling. uq.edu.au The reduction of these β-nitroamine derivatives provides access to valuable chiral vicinal diamines. uq.edu.au It is proposed that the reaction with dihydroisoquinoline may proceed through the azinic acid tautomer of nitromethane. uq.edu.au

Selective Functionalization and Derivatization Strategies

The selective functionalization of the this compound core is crucial for the synthesis of a diverse range of derivatives. Strategies often target the C-1 position, the nitrogen atom, or the benzylic C-4 position.

Oxidation Reactions and Selective Benzylic Carbon Functionalization

Oxidation of the tetrahydroisoquinoline ring system can lead to various products depending on the oxidant and reaction conditions. Anodic oxidation of the related 4-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline can yield the corresponding 3,4-dihydroisoquinolinium salt. rsc.org

A highly efficient method for the functionalization of the C-1 position involves the oxidation of N-acyl/sulfonyl tetrahydroisoquinolines with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov This oxidation generates a reactive N-acyliminium ion intermediate, which can then be trapped by a wide range of electron-rich nucleophiles. This method allows for the direct C(sp³)–H functionalization at the C-1 position under mild conditions. nih.gov

Selective functionalization at the benzylic C-4 position is another important transformation. While direct functionalization can be challenging, strategies involving the introduction of a substituent at this position are of interest for the synthesis of certain alkaloids and their analogues.

Formation of Sulfonamide Derivatives

The synthesis of sulfonamide derivatives is a common strategy in medicinal chemistry to produce compounds with a wide array of biological activities. While direct studies on the sulfonamide derivatization of this compound are not extensively detailed in the provided literature, the general synthesis of benzenesulfonamide (B165840) derivatives often involves reacting a primary or secondary amine with a sulfonyl chloride. nih.gov Three-component condensation reactions have also been employed to create complex sulfonamide-containing heterocyclic systems, such as 4,7-dihydro researchgate.netwikipedia.orgnih.govtriazolo-[1,5-a]pyrimidine-6-sulfonamide derivatives. researchgate.net

Reactions with Anhydrides and Cyclic Imines

The reaction of cyclic imines, such as 6,7-dimethoxy-3,4-dihydroisoquinoline, with o-quinone methides (which can be considered as reactive intermediates related to cyclic imines) has been investigated. researchgate.netosi.lv These reactions can proceed through different pathways depending on the specific reactants and conditions. For instance, condensation with 1-dimethylaminomethyl-2-naphthols leads to heterocyclization products via a [4+2] cycloaddition mechanism. osi.lv In contrast, reactions with o-hydroxybenzyl alcohols result in N-alkylation products through an aza-Michael reaction. osi.lv

These transformations highlight the role of the cyclic imine as a heterodienophile or a nucleophile, leading to the formation of complex fused-ring systems.

Derivatization for Enantiomeric Composition Analysis (e.g., Chiral Derivatizing Agents)

Determining the enantiomeric composition of chiral molecules is crucial in many scientific fields, particularly in pharmaceuticals. researchgate.net When direct analysis by methods like chiral HPLC is not feasible, derivatization with a chiral derivatizing agent (CDA) can be used. wikipedia.org This process converts a mixture of enantiomers into a mixture of diastereomers, which can then be distinguished and quantified using standard techniques like NMR spectroscopy or achiral chromatography. wikipedia.org

In the context of dihydroisoquinolines, which can be chiral if substituted at the C-1 position, CDAs are essential for analysis. For example, while the Noyori–Ikariya catalyst was found to be inadequate for the asymmetric reduction of 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline, yielding only 7% enantiomeric excess (ee), the development of novel chiral ligands is actively pursued. nih.gov Asymmetric transfer hydrogenation of 1-substituted-6,7-dimethoxy-3,4-dihydroisoquinolines has been achieved using chiral rhodium complexes, and the resulting enantiomeric excess of the tetrahydroisoquinoline products is determined following this derivatization. nih.gov

| Reaction Type | Substrate Analogue | Catalyst/Reagent | Product Analogue | Enantiomeric Excess (ee) |

| Asymmetric Transfer Hydrogenation | 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline | RhCp*TsDPEN | 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline | 7% |

| Asymmetric Hydrogenation | 1-Benzyloxymethyl-6,7-dimethoxy-3,4-dihydroisoquinoline | (R)-49a–48 complex | (S)-1-Benzyloxymethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 86% |

| Asymmetric Hydrogenation | 1-[3-(Benzyloxy)propyl]-6,7-dimethoxy-3,4-dihydroisoquinoline | (S)-49a–48 complex | (S)-1-[3-(Benzyloxy)propyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 89% |

Table based on data for the related 6,7-dimethoxy analogue. nih.govnih.gov

Mechanistic Investigations of Reaction Pathways and Kinetics

Understanding the mechanisms of reaction pathways is fundamental to optimizing reaction conditions and predicting product outcomes. For the related 6,7-dimethoxy-3,4-dihydroisoquinoline, mechanistic studies have shed light on its reactivity.

In reactions with o-quinone methides generated from aminonaphthols, the mechanism is believed to involve a [4+2] cycloaddition. researchgate.net Here, the o-quinone methide acts as the diene component, and the cyclic imine (the dihydroisoquinoline) serves as the heterodienophile. researchgate.net Conversely, when reacting with o-hydroxybenzyl alcohols, the mechanism shifts to a Michael aza-reaction, where the nitrogen of the dihydroisoquinoline acts as a nucleophile. osi.lv

Kinetic studies, often coupled with computational modeling, are essential for a deeper understanding. For example, investigations into the biological activity of related compounds, such as 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline, involve analyzing its effects on muscle contractility and receptor modulation, which provides insight into its mechanistic function at a molecular level. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including dihydroisoquinoline derivatives. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy is fundamental for determining the structure of dihydroisoquinolines by providing information on the number, environment, and coupling of protons. avantiresearch.com The chemical shift (δ) of each proton is indicative of its electronic environment.

In the case of this compound, the ¹H NMR spectrum would exhibit characteristic signals. The protons of the two ethoxy groups would appear as a triplet (for the -CH₃ group) and a quartet (for the -OCH₂- group). The protons on the dihydroisoquinoline core would also have distinct signals. For instance, the aromatic protons at positions C-5 and C-8 would typically appear as singlets in the aromatic region of the spectrum. The methylene (B1212753) protons at C-3 and C-4 would appear as triplets, often in the upfield region, due to coupling with each other. The imine proton at C-1 would present a signal in the downfield region.

Anomalous ¹H NMR spectra with significant line broadening have been observed for some 3,4-dihydroisoquinolines, particularly affecting the signals for protons at C-1 and C-3. mdpi.com This phenomenon is sensitive to the solvent and the presence of trace acids. mdpi.com However, in many cases, sharp and well-resolved spectra are obtained. mdpi.comrsc.org

Below is a table of representative ¹H NMR chemical shifts for the closely related compound, 6,7-dimethoxy-3,4-dihydroisoquinoline, which provides a reference for the expected values for the diethoxy analog. mdpi.comrsc.org

Interactive Table 1: Representative ¹H NMR Data for 6,7-Dimethoxy-3,4-dihydroisoquinoline Data based on spectra recorded in CDCl₃.

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity |

| H-1 | ~8.24 | t (triplet) |

| H-5 | ~6.81 | s (singlet) |

| H-8 | ~6.68 | s (singlet) |

| H-3 (-NCH₂-) | ~3.74 | ddd |

| H-4 (-ArCH₂-) | ~2.68 | dd |

| -OCH₃ (at C-6) | ~3.92 | s (singlet) |

| -OCH₃ (at C-7) | ~3.90 | s (singlet) |

Note: For this compound, the methoxy (B1213986) signals would be replaced by signals for the ethoxy groups (a quartet around δ 4.1 ppm and a triplet around δ 1.4 ppm).

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton of the molecule. huji.ac.il Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. nih.gov The chemical shift range for ¹³C is much wider than for ¹H, which minimizes signal overlap. huji.ac.ilmdpi.com

For this compound, the ¹³C NMR spectrum would show distinct signals for each carbon atom. The carbons of the ethoxy groups would appear in the upfield region. The aromatic carbons would resonate in the typical range of 110-155 ppm, with the oxygen-substituted carbons (C-6 and C-7) appearing at lower field. The C-1 carbon, being part of an imine, would have a characteristic chemical shift in the range of 158-160 ppm. The methylene carbons, C-3 and C-4, would be found in the aliphatic region of the spectrum. mdpi.comrsc.org

The following table shows typical ¹³C NMR chemical shifts for 6,7-dimethoxy-3,4-dihydroisoquinoline, which serves as a model for the title compound. mdpi.com

Interactive Table 2: Representative ¹³C NMR Data for 6,7-Dimethoxy-3,4-dihydroisoquinoline Data based on spectra recorded in CDCl₃.

| Carbon Position | Chemical Shift (δ, ppm) |

| C-1 | ~159.6 |

| C-3 | ~47.4 |

| C-4 | ~24.8 |

| C-4a | ~129.9 |

| C-5 | ~110.4 |

| C-6 | ~151.2 |

| C-7 | ~147.8 |

| C-8 | ~110.4 |

| C-8a | ~121.5 |

| -OCH₃ (at C-6) | ~56.1 |

| -OCH₃ (at C-7) | ~56.0 |

Note: For this compound, the ethoxy carbons would appear around δ 64 ppm (-OCH₂-) and δ 15 ppm (-CH₃).

While 1D NMR provides essential data, complex structures often require two-dimensional (2D) NMR experiments for unambiguous signal assignment. These techniques reveal correlations between nuclei, confirming the molecular structure. defence.gov.auresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, establishing which protons are adjacent to each other. For a dihydroisoquinoline, COSY would show a correlation between the H-3 and H-4 methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons. For example, it would link the H-5 signal to the C-5 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together molecular fragments and assigning quaternary (non-protonated) carbons. For instance, the aromatic proton H-5 would show an HMBC correlation to the quaternary carbon C-7 and the C-4 methylene carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are close to each other, which is essential for determining stereochemistry and conformation.

These 2D NMR techniques, when used in combination, allow for the complete and confident structural elucidation of dihydroisoquinoline derivatives. defence.gov.auresearchgate.net

For dihydroisoquinoline derivatives that incorporate fluorine atoms, ¹⁹F NMR spectroscopy is a highly sensitive and powerful analytical tool. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, leading to strong signals over a wide chemical shift range. This technique is particularly useful as there are no naturally occurring fluorine signals to cause background interference.

In the analysis of a compound like 7-fluoro-3,4-dihydroisoquinoline (B149019), the ¹⁹F NMR spectrum would show a signal whose chemical shift is characteristic of the fluorine's position on the aromatic ring. For example, the ¹⁹F NMR spectrum of 7-fluoro-3,4-dihydroisoquinoline in CDCl₃ shows a signal at approximately -115.0 ppm. mdpi.com Coupling between the fluorine atom and nearby protons (¹H-¹⁹F coupling) can also be observed, providing further structural information.

When the dihydroisoquinoline structure is modified to include a phosphorus-containing functional group, ³¹P NMR spectroscopy becomes an essential characterization method. The ³¹P nucleus, like ¹⁹F, has a spin of 1/2 and 100% natural abundance, making it a sensitive nucleus for NMR analysis. avantiresearch.comdefence.gov.au It also has a very wide chemical shift range, which allows for excellent signal separation and detailed analysis of the phosphorus atom's chemical environment. huji.ac.il

In a hypothetical phosphorus-containing analog of this compound, such as one bearing a phosphonate (B1237965) or phosphate (B84403) group, the ³¹P NMR spectrum would provide a direct window into the electronic environment of the phosphorus atom. The chemical shift would indicate the oxidation state and bonding of the phosphorus (e.g., P(III) vs. P(V)). Furthermore, coupling between the phosphorus nucleus and adjacent protons (¹H-³¹P) or carbons (¹³C-³¹P) can be observed in coupled spectra, providing valuable connectivity data. huji.ac.il Proton decoupling is commonly used to simplify the spectrum to a single peak for each unique phosphorus atom, which is useful for quantitative analysis. acs.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nih.gov For dihydroisoquinoline research, various MS techniques are employed.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of the compound. mdpi.commdpi.com Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization methods commonly used to generate intact molecular ions ([M+H]⁺) for analysis, often in conjunction with liquid chromatography (LC-MS). mdpi.comresearchgate.net Gas chromatography-mass spectrometry (GC-MS) is also utilized, where electron ionization (EI) can lead to more extensive fragmentation, revealing key structural motifs. nih.govyoutube.com

The fragmentation of dihydroisoquinolines in MS often involves characteristic pathways. For a compound like this compound, the molecular ion peak would be observed. Subsequent fragmentation could involve the loss of the ethoxy groups or cleavage of the dihydroisoquinoline ring. For the related compound 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline, prominent peaks in the GC-MS spectrum are observed at m/z 205 (the molecular ion, M⁺) and m/z 190 (corresponding to the loss of a methyl group, [M-CH₃]⁺). youtube.com

Tandem mass spectrometry (MS/MS) can be used to further investigate fragmentation pathways by selecting a specific precursor ion, fragmenting it, and analyzing the resulting product ions. youtube.comnih.gov This provides a high degree of specificity and is particularly useful for identifying and quantifying compounds in complex mixtures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the key functional groups within the this compound molecule. Research on the synthesis of related compounds, such as 2-(6,7-Diethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile, utilizes IR spectroscopy to confirm structural transformations. researchgate.net For example, the absence or presence of a nitrile absorption band (around 2200–2230 cm⁻¹) is used to verify the outcome of a reaction. researchgate.net For this compound itself, the IR spectrum would be expected to show characteristic absorption bands corresponding to the C=N imine bond, aromatic and aliphatic C-H stretching, and the C-O stretching of the ethoxy groups.

Electronic Absorption and Fluorescence Spectroscopy

The photophysical properties of this compound are investigated using electronic absorption and fluorescence spectroscopy.

There were no research findings available in the searched literature regarding the investigation of the photophysical properties of this compound using steady-state and picosecond spectroscopy.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(3,4-diethoxybenzoyl)-6,7-diethoxy-3,4-dihydroisoquinoline |

| 1-(3,4-diethoxybenzoyl-6,7-diethoxy isoquinoline |

| 1-oxo-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline |

| 2-(6,7-Diethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile |

| 3,4-diethoxybenzaldehyde |

| 3,4-diethoxybenzoic acid |

| 3,4-diethoxybenzoic acid ethyl ester |

| 6,7-diethoxy-1-phenyl-3,4-dihydroisoquinoline |

| Drotaverine (1-(3,4-diethoxybenzylidene)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline) |

| N-benzoyl-2-(3,4-diethoxyphenyl)ethylamine |

| N-benzoylhomoveratrylamine |

| phenoxyacetic acid |

| Phthalylglycyl chloride |

Analysis of Protonated Forms and Emission Centers in Solution

The behavior of dihydroisoquinolines in solution, particularly upon protonation, is critical for understanding their reactivity and potential applications. Protonation of the nitrogen atom in the isoquinoline ring system significantly alters the electronic structure, which can be monitored using absorption and fluorescence spectroscopy.

When isoquinoline is protonated, changes in its absorption spectrum are observed, including the appearance of a new band at a longer wavelength, which is attributed to the protonated species. nih.gov For instance, studies on isoquinoline have shown that upon titration with a strong acid, a new absorption band emerges around 328-330 nm, indicating the formation of a cation. nih.gov This process occurs in the ground state and leads to enhanced fluorescence. nih.gov The changes in the absorption and emission spectra are dependent on the strength of the acid used, as more effective protonation leads to greater changes in fluorescence intensity. nih.gov

The fluorescence properties are tied to emission centers within the molecule. For related dihydrothieno[2,3-c]isoquinoline (DHTIQ) derivatives, studies have shown that these compounds exhibit significant emission intensity, which is influenced by the substituents on the molecule. acs.org The emission is attributed to π–π* electronic transitions. acs.org Upon excitation at various wavelengths, these related compounds consistently show an emission maximum, with the highest intensity often observed at a specific excitation wavelength, for example, 360 nm. acs.org The analysis of these emission spectra in different solvents and under varying pH conditions can, therefore, provide detailed insights into the nature of the excited states and the influence of protonation on the emission centers of this compound.

Table 1: Spectroscopic Changes upon Protonation of Isoquinoline An illustrative example based on the parent isoquinoline structure.

| Spectroscopic Feature | Neutral Species | Protonated Species | Reference |

| Absorption Band 1 | 268 nm | Bathochromic shift (5 nm) | nih.gov |

| New Absorption Band | Not present | ~328 nm | nih.gov |

| Fluorescence | Structured emission | Broad, intense emission | nih.gov |

Spectroscopic Signatures of Tautomeric Forms

This compound, as a cyclic imine, has the potential to exist in equilibrium with its enamine tautomer. This phenomenon, known as imine-enamine tautomerism, involves the migration of a proton from the carbon alpha to the imine C=N bond to the nitrogen atom, resulting in a C=C double bond adjacent to an amine group.

The two tautomeric forms, imine and enamine, possess distinct spectroscopic signatures.

NMR Spectroscopy: In ¹H NMR, the enamine form would be characterized by the appearance of a signal for the N-H proton and a signal for a vinylic proton (C=CH), which would be absent in the imine form. The signals for the CH₂ groups adjacent to the nitrogen and the C=N bond in the imine would be replaced by signals corresponding to the new electronic environment in the enamine.

IR Spectroscopy: The imine tautomer exhibits a characteristic absorption band for the C=N stretch. In contrast, the enamine tautomer would show an N-H stretching vibration and a C=C stretching vibration. The disappearance of the C=N signal and the appearance of N-H and C=C signals would be clear evidence of tautomerization. researchgate.net

Studies on related systems have confirmed the ability to isolate and characterize such tautomers. For example, the tautomerization of the enol-imine form of a Schiff base to the keto-enamine form has been successfully monitored by NMR spectroscopy, observing the changes in the spectra as the equilibrium shifts. researchgate.net The formation of products in certain reactions of dihydroisoquinolines has also been rationalized by invoking the initial formation of an enamine tautomer, which then acts as the reactive nucleophile. beilstein-journals.org The specific solvent environment can also play a crucial role in determining the position of the tautomeric equilibrium. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This experimental data is then compared against the theoretical values calculated from the molecular formula to verify the purity and empirical formula of a synthesized sample.

For this compound, the molecular formula is C₁₃H₁₇NO₂. The theoretical elemental composition is calculated based on its molar mass (219.27 g/mol ). This verification is a critical quality control step in chemical synthesis. For instance, high-purity (e.g., >99%) samples of related dihydroisoquinoline hydrochlorides have been prepared and verified through such analytical checks. google.com

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | % Composition |

| Carbon | C | 12.011 | 71.21% |

| Hydrogen | H | 1.008 | 7.81% |

| Nitrogen | N | 14.007 | 6.39% |

| Oxygen | O | 15.999 | 14.59% |

X-ray Crystallography for Absolute and Relative Stereochemical Assignment

X-ray crystallography is an indispensable tool for the unambiguous determination of a molecule's three-dimensional structure. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed map of electron density can be generated, revealing the precise positions of atoms, bond lengths, and bond angles.

This technique is particularly crucial for establishing the stereochemistry of chiral molecules. In the context of dihydroisoquinoline research, synthetic procedures can lead to the formation of stereoisomers. For example, in diastereoselective syntheses of related tetrahydroisoquinoline derivatives, the relative configuration of newly formed stereocenters was established through spectroscopic analysis, but X-ray crystallography provides the ultimate, definitive proof of structure. mdpi.com In other studies involving reactions of dihydroisoquinolines that produce complex tricyclic products, X-ray crystallography has been used to confirm the structure and stereochemistry of the resulting compounds. beilstein-journals.org

For this compound, if a chiral center were introduced (e.g., at the C-1 position), X-ray crystallography could determine the relative configuration of the substituents. If the compound were resolved into its individual enantiomers, crystallographic analysis using anomalous dispersion techniques could also be used to determine the absolute stereochemistry. This method is vital for correlating the molecular structure with its biological activity or other chiral properties. rug.nl

In Silico Evaluation for Predicting Chemical Reactivity and Properties

In silico methods are crucial for the initial assessment of a molecule's chemical behavior before proceeding with laboratory synthesis and testing. For this compound, a variety of computational tools would be employed to predict its physicochemical properties and reactivity.

Predicted Properties: A primary step would involve calculating fundamental molecular descriptors. These predictions are based on the compound's structure and are used to estimate its behavior in various chemical and biological systems. For analogous compounds like 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline, in silico simulations have been used to predict biological activities and ADME (absorption, distribution, metabolism, and excretion) properties. mdpi.comproquest.com

A hypothetical table of predicted properties for this compound, based on standard computational models, is presented below.

| Property | Predicted Value | Method |

| Molecular Weight | 219.28 g/mol | --- |

| Molecular Formula | C13H17NO2 | --- |

| XLogP3 | 2.2 | --- |

| Hydrogen Bond Donor Count | 0 | --- |

| Hydrogen Bond Acceptor Count | 3 | --- |

| Rotatable Bond Count | 4 | --- |

| Exact Mass | 219.1259 g/mol | --- |

| Topological Polar Surface Area | 30.8 Ų | --- |

This data is generated for illustrative purposes and requires specific computational studies for verification.

Quantum Chemical Calculations (e.g., TD-DFT) for Electronic Structure and Spectroscopic Correlations

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), would provide deep insights into the electronic structure and spectroscopic properties of this compound.

Electronic Structure: DFT calculations would be used to determine the optimized molecular geometry, Mulliken atomic charges, and the energies of the frontier molecular orbitals (HOMO and LUMO). The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Spectroscopic Correlations: TD-DFT calculations are instrumental in predicting the electronic absorption spectra (UV-Vis) of the molecule. By calculating the excitation energies and oscillator strengths, researchers can correlate the theoretical spectrum with experimental data, helping to understand the electronic transitions occurring within the molecule. For related isoquinoline derivatives, these methods have been successfully used to interpret spectroscopic findings.

Conformational Analysis through Computational Methods

The ethoxy groups in this compound introduce additional rotational freedom compared to methoxy groups, making conformational analysis particularly important.

Computational methods would be used to identify the low-energy conformers of the molecule. This is typically achieved by performing a systematic or stochastic search of the conformational space. The relative energies of the different conformers would be calculated to determine their populations at a given temperature. Understanding the preferred conformation is essential as it dictates the molecule's shape and how it interacts with other molecules.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its participation in reactions such as the Bischler-Napieralski reaction, which is a common method for synthesizing dihydroisoquinolines. mdpi.comproquest.com

By modeling the reaction pathway, researchers can identify transition states, calculate activation energies, and determine the reaction kinetics. This provides a detailed, step-by-step understanding of how the reaction proceeds, which is invaluable for optimizing reaction conditions and predicting the formation of byproducts. For instance, studies on the reactions of 6,7-dimethoxy-3,4-dihydroisoquinoline with various electrophiles have provided insights into its reactivity, which could serve as a starting point for investigating the diethoxy analog. researchgate.net

Academic Applications and Further Research Directions

6,7-Diethoxy-3,4-dihydroisoquinoline as a Privileged Scaffold in Contemporary Organic Synthesis

The concept of "privileged structures" was first introduced to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets. The 1,2,3,4-tetrahydroisoquinoline (B50084) skeleton, a close relative of and readily accessible from this compound, is a quintessential example of such a scaffold. rsc.orgresearchgate.net Its inherent structural rigidity, combined with the potential for diverse substitution patterns, allows for the creation of libraries of compounds with a wide spectrum of biological activities. mdpi.com

The 6,7-diethoxy substitution pattern is particularly significant as it mimics the substitution found in numerous naturally occurring isoquinoline (B145761) alkaloids with potent pharmacological properties. This "pre-decoration" of the aromatic ring makes this compound an even more attractive starting material for the synthesis of bioactive molecules. Medicinal chemists exploit this privileged scaffold to design and synthesize new chemical entities with tailored therapeutic profiles.

Utilization as Synthons for Complex Molecular Architectures and Isoquinoline Alkaloids

This compound serves as a critical synthon, or building block, for the construction of more complex molecular structures, most notably isoquinoline alkaloids. These natural products exhibit a remarkable range of biological activities, and their total synthesis is a significant endeavor in organic chemistry.

A key synthetic transformation involving 3,4-dihydroisoquinolines is the Bischler-Napieralski reaction, which allows for the formation of the dihydroisoquinoline ring system from a β-phenylethylamine precursor. organic-chemistry.org Subsequent modifications and elaborations of the this compound core enable access to a diverse array of complex alkaloids. For instance, it can be a precursor for the synthesis of C1-chiral 1,2,3,4-tetrahydroisoquinolines, which are central to many bioactive natural products. rsc.org

Furthermore, this compound can participate in various cycloaddition reactions to generate novel polycyclic frameworks. For example, its reaction with ninhydrin-derived adducts can lead to the formation of complex polycyclic systems through [4+2] and [3+2] annulations. mdpi.com These reactions highlight the versatility of the dihydroisoquinoline moiety in constructing intricate and diverse molecular architectures.

Role as Chiral Scaffolds in Asymmetric Catalysis

The development of chiral ligands and catalysts is a cornerstone of modern asymmetric synthesis, enabling the selective production of one enantiomer of a chiral molecule. C1-chiral tetrahydroisoquinolines, which can be derived from this compound, have emerged as important chiral scaffolds in asymmetric catalysis. rsc.orgresearchgate.net

The rigid, conformationally defined structure of the tetrahydroisoquinoline core, combined with the ability to introduce chiral centers at the C1 position, makes these compounds effective ligands for a variety of metal-catalyzed asymmetric transformations. The strategic placement of the diethoxy groups can influence the steric and electronic environment of the catalytic center, thereby modulating the stereochemical outcome of the reaction. The application of these chiral scaffolds has been instrumental in the synthesis of enantiomerically enriched natural products and pharmaceuticals. researchgate.net

Structure-Activity Relationship (SAR) Studies for Rational Compound Design

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development. By systematically modifying the structure of a lead compound and evaluating the resulting changes in biological activity, medicinal chemists can identify the key structural features responsible for its therapeutic effects.

The this compound scaffold has been the subject of extensive SAR studies aimed at developing potent and selective therapeutic agents. unito.itnih.gov For example, derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) (a closely related analogue) have been investigated as multidrug resistance (MDR) reversers. nih.govresearchgate.net These studies have revealed crucial structural requirements for interaction with efflux pumps like P-glycoprotein (P-gp), which are responsible for the resistance of cancer cells to chemotherapy. nih.govresearchgate.net

Key findings from SAR studies on related tetrahydroisoquinoline derivatives include:

The nature of the substituent at the 2-position significantly influences activity.

The substitution pattern on the aromatic ring is critical for potency and selectivity.

The stereochemistry at chiral centers can dramatically affect biological activity.

These insights guide the rational design of new compounds with improved efficacy and reduced side effects.

Table 1: Selected SAR Findings for Tetrahydroisoquinoline Derivatives

| Compound Series | Key Structural Modifications | Biological Target | SAR Insights |

| Tetrahydroisoquinoline-furazan conjugates | Flexible alkyl chains connecting the tetrahydroisoquinoline and furazan (B8792606) moieties | P-glycoprotein (P-gp) | Chain length and rigidity are critical for potent and selective P-gp inhibition. unito.it |

| 2-Phenethyl-1,2,3,4-tetrahydroisoquinoline derivatives | Variation of aryl-substituted amides and esters | P-gp, MRP-1, BCRP | Amide and ester functionalities and their substitution patterns determine selectivity for different efflux pumps. nih.gov |

| 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines | Substitution on the 1-aryl group | HIV-1 Reverse Transcriptase | Specific substitutions on the aryl ring enhance anti-HIV-1 activity. nih.gov |

Data sourced from multiple studies to illustrate the principles of SAR in this compound class.

Development of Novel Fused and Polycyclic Ring Systems Incorporating the Dihydroisoquinoline Moiety

The reactivity of the imine functionality in this compound makes it a valuable partner in the synthesis of novel fused and polycyclic ring systems. These complex structures are often found in natural products with significant biological activity and are of great interest to synthetic chemists.

One approach involves the use of cycloaddition reactions, where the dihydroisoquinoline acts as a building block to construct new rings. For instance, the reaction of 3,4-dihydroisoquinolines with dipolarophiles can lead to the formation of cycloadducts with high regio- and stereoselectivity. researchgate.net A photocatalytic [4+2] skeleton-editing strategy has been developed for the synthesis of dihydroisoquinoline-1,4-diones from vinyl azides and carboxylic NHPI esters, showcasing an innovative approach to ring construction. nih.govnih.gov

The development of palladium-catalyzed asymmetric Larock isoquinoline synthesis provides a route to axially chiral 3,4-disubstituted isoquinolines, further expanding the diversity of accessible polycyclic systems. acs.org These synthetic methodologies open up new avenues for the creation of structurally diverse and potentially bioactive molecules based on the dihydroisoquinoline framework. mdpi.com

Future Research Trajectories in Dihydroisoquinoline Chemistry

The field of dihydroisoquinoline chemistry continues to evolve, with several exciting future research directions emerging. A primary focus will likely be the development of more efficient and sustainable synthetic methods for the preparation and functionalization of the dihydroisoquinoline core. This includes the exploration of novel catalytic systems, such as those based on earth-abundant metals, and the use of enabling technologies like flow chemistry and photocatalysis.

Another key area of future research will be the continued exploration of the biological potential of dihydroisoquinoline derivatives. This will involve the design and synthesis of new libraries of compounds for screening against a wide range of therapeutic targets, including those implicated in cancer, infectious diseases, and neurological disorders. The integration of computational modeling and artificial intelligence will likely play an increasingly important role in the rational design of these molecules.

Furthermore, the application of dihydroisoquinoline-based scaffolds in materials science is an area with significant growth potential. The unique photophysical and electronic properties of certain isoquinoline derivatives could be exploited in the development of new organic light-emitting diodes (OLEDs), sensors, and other advanced materials.

Q & A

Q. What are the common synthetic routes for 6,7-Diethoxy-3,4-dihydroisoquinoline, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves catalytic enantioselective alkynylation or cyclization reactions. For example, asymmetric synthesis of isoquinoline derivatives can be achieved via C1-alkynylation using Cu(I) catalysts with chiral ligands like (R,Ra)-N-pinap. Starting materials such as substituted benzaldehydes and alkynols are employed, followed by hydrogenation and cyclization steps . For diethoxy derivatives, analogous routes may involve substituting methoxy groups with ethoxy during intermediate steps. Reaction optimization (e.g., solvent, temperature, catalyst loading) is guided by yield and enantiopurity metrics (see Table 1).

Table 1: Key Reaction Conditions from Literature

| Step | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| C1-Alkynylation | CuI/(R,Ra)-N-pinap | THF | -20 | 85 | 96 | |

| Hydrogenation | Pd/C | MeOH | 25 | 92 | - | |

| Cyclization | H2SO4 | - | 80 | 79 | - |

Q. What analytical techniques are used to characterize this compound and its derivatives?

Methodological Answer: Characterization relies on nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC). For example:

- <sup>1</sup>H/<sup>13</sup>C NMR : Assigns ethoxy/methoxy substituents and confirms dihydroisoquinoline backbone .

- LC-MS : Validates molecular weight and purity (e.g., m/z 227.69 for hydrochloride salt) .